molecular formula C9H12O2 B14608412 (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione CAS No. 60582-66-3

(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione

Cat. No.: B14608412
CAS No.: 60582-66-3
M. Wt: 152.19 g/mol
InChI Key: LFKARVLHKTVTMQ-KNVOCYPGSA-N
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Description

(1R,8S)-Bicyclo[610]nonane-2,7-dione is a bicyclic organic compound characterized by its unique structure, which includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione typically involves the use of cyclization reactions. One common method includes the intramolecular cyclization of suitable precursors under specific conditions, such as the presence of a strong acid or base to facilitate the formation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce diols.

Scientific Research Applications

(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • (1R,8R)-3-Methylenebicyclo[6.1.0]nonane
  • (1R,8R)-2-Methylbicyclo[6.1.0]nonane
  • (1R,2R,7R,8S)-2,7-Dimethylbicyclo[6.1.0]nonane

Comparison: Compared to these similar compounds, (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione is unique due to its diketone functionality, which imparts distinct chemical reactivity and potential applications. The presence of two carbonyl groups in the bicyclic framework allows for diverse chemical transformations and interactions.

Properties

CAS No.

60582-66-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1S,8R)-bicyclo[6.1.0]nonane-2,7-dione

InChI

InChI=1S/C9H12O2/c10-8-3-1-2-4-9(11)7-5-6(7)8/h6-7H,1-5H2/t6-,7+

InChI Key

LFKARVLHKTVTMQ-KNVOCYPGSA-N

Isomeric SMILES

C1CCC(=O)[C@H]2C[C@H]2C(=O)C1

Canonical SMILES

C1CCC(=O)C2CC2C(=O)C1

Origin of Product

United States

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